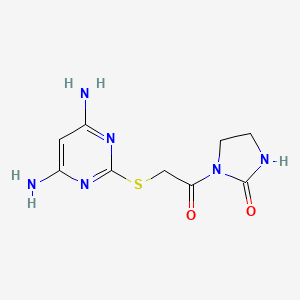

1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one

Descripción

The compound 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one features a pyrimidine core substituted with two amino groups at positions 4 and 6, a thioacetyl linker, and an imidazolidin-2-one ring. This structure confers hydrogen-bonding capacity (via the diaminopyrimidine and carbonyl groups) and conformational rigidity (from the imidazolidinone), making it a candidate for pharmaceutical or agrochemical applications. Its synthesis and crystallographic analysis likely employ tools like SHELXL for refinement, as noted in structural studies of related molecules .

Propiedades

Fórmula molecular |

C9H12N6O2S |

|---|---|

Peso molecular |

268.30 g/mol |

Nombre IUPAC |

1-[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]imidazolidin-2-one |

InChI |

InChI=1S/C9H12N6O2S/c10-5-3-6(11)14-8(13-5)18-4-7(16)15-2-1-12-9(15)17/h3H,1-2,4H2,(H,12,17)(H4,10,11,13,14) |

Clave InChI |

CKXBRGKRCKYEMP-UHFFFAOYSA-N |

SMILES canónico |

C1CN(C(=O)N1)C(=O)CSC2=NC(=CC(=N2)N)N |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,6-diaminopyrimidine-2-thiol with an appropriate acylating agent to form the thioacetyl intermediate. This intermediate is then reacted with imidazolidin-2-one under suitable conditions to yield the desired compound . Industrial production methods often involve the use of acid-catalyzed reactions and the cyclization of acyclic precursors to achieve high yields and purity .

Análisis De Reacciones Químicas

1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antitumor, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .

Mecanismo De Acción

The mechanism of action of 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share partial structural motifs with the target molecule:

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer

- Key Differences: Replaces the imidazolidinone with a fluorophenyl-acetamide group and forms a dimer.

4,6-Dichloro-2-methyl-5-(1-acetyl-2-imidazoline-2-yl)aminopyrimidine

- Key Differences: Substitutes amino groups with chloro and methyl groups on the pyrimidine and replaces imidazolidinone with a partially saturated imidazoline ring.

- Implications : Chloro groups increase lipophilicity, favoring membrane permeability but reducing solubility. The imidazoline’s reduced saturation may lower conformational stability compared to the target compound .

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide

- Key Differences: Features a hydroxyl-pyrimidine and isoxazole instead of diaminopyrimidine and imidazolidinone.

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Formula | Key Substituents | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Target Compound | C₉H₁₃N₇O₂S | 4,6-diaminopyrimidine, imidazolidinone | 1.2 | 4 | 6 |

| 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer | C₂₂H₂₂F₂N₁₀O₂S₂ | Fluorophenyl, dimer | 3.8 | 6 | 10 |

| 4,6-Dichloro-2-methyl-5-(1-acetyl-2-imidazoline-2-yl)aminopyrimidine | C₁₁H₁₃Cl₂N₇O | Chloro, methyl, imidazoline | 2.5 | 2 | 5 |

| 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide | C₁₀H₁₁N₅O₃S | Hydroxypyrimidine, isoxazole | 0.9 | 3 | 7 |

*logP values estimated using fragment-based methods.

Research Findings and Limitations

- Anti-Viral Potential: The dimeric analog () showed promising binding to SARS-CoV-2 proteins in silico, suggesting the diaminopyrimidine-thioacetyl motif is critical for viral protease interaction.

- Synthetic Challenges: Imidazolidinone rings require precise stereochemical control during synthesis, as noted in crystallographic studies using SHELX .

- Data Gaps : Direct comparative studies on bioavailability or potency are absent in the provided evidence; inferences are drawn from structural and computational analyses.

Actividad Biológica

The compound 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it features an imidazolidinone core with a thioacetyl group attached to a pyrimidine derivative. The presence of multiple functional groups suggests diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 253.31 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| LogP | Not available |

Research indicates that compounds similar to 1-(2-((4,6-Diaminopyrimidin-2-yl)thio)acetyl)imidazolidin-2-one exhibit various biological activities, including:

- Inhibition of Phosphodiesterase (PDE) : Studies have shown that imidazolidinone derivatives can inhibit PDE4, leading to anti-inflammatory effects. This mechanism is crucial for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The thioacetyl group may enhance membrane permeability, allowing for better efficacy against bacterial strains.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of imidazolidinone derivatives in vivo. Results showed significant reduction in inflammation markers when administered topically, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Efficacy : In vitro assays revealed that related compounds exhibited notable activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

- Cytotoxicity Assessment : A cytotoxicity study was conducted using various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.